An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS: 4093-34-9)
An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS: 4093-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS Number: 4093-34-9). It is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and material science. This document consolidates available data on its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis and purification, and discusses its known applications, primarily as a key intermediate and a reference standard for Bromopride impurity B. While its potential for biological activity is noted, specific interactions with signaling pathways remain an area for future investigation.
Chemical and Physical Properties
Methyl 4-acetamido-5-bromo-2-methoxybenzoate is a white to off-white solid. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 4093-34-9[1][2] |
| IUPAC Name | methyl 4-acetamido-5-bromo-2-methoxybenzoate |
| Molecular Formula | C₁₁H₁₂BrNO₄[2] |
| Molecular Weight | 302.12 g/mol [2] |
| Synonyms | 4-Acetamido-5-bromo-o-anisic Acid Methyl Ester, 4-(Acetylamino)-5-bromo-2-methoxy-benzoic Acid Methyl Ester, Bromopride Impurity B[] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 174 °C | [4] |
| Boiling Point | 449.7 °C at 760 mmHg | [4] |
| Density | 1.506 g/cm³ | [4] |
| Flash Point | 225.8 °C | [4] |
| Solubility | Soluble in Methanol, Chloroform (Slightly) | [5] |
| Appearance | Off-White to Light Beige Solid | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from Methyl 4-amino-2-methoxybenzoate:
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Acetylation: The amino group of Methyl 4-amino-2-methoxybenzoate is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
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Bromination: The resulting Methyl 4-acetamido-2-methoxybenzoate is then regioselectively brominated at the 5-position, activated by the electron-donating methoxy and acetamido groups.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established chemical reactions for similar substrates. Researchers should optimize conditions as necessary.
Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate
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In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as ethyl acetate.
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Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while maintaining the temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-acetamido-2-methoxybenzoate.
Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate
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Dissolve the crude Methyl 4-acetamido-2-methoxybenzoate from the previous step in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The acetamido and methoxy groups direct the bromination to the 5-position.
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Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.
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Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.
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Collect the solid precipitate by vacuum filtration and wash it with cold water.
Purification
The crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate can be purified by recrystallization.
Recrystallization Protocol:
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Select a suitable solvent or solvent system. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for compounds of this type.
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Dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Further cool the flask in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to obtain pure Methyl 4-acetamido-5-bromo-2-methoxybenzoate.
Applications in Research and Development
Intermediate in Organic Synthesis
The primary application of Methyl 4-acetamido-5-bromo-2-methoxybenzoate is as a versatile intermediate in organic synthesis.[6] Its polysubstituted aromatic ring with multiple functional groups offers several reaction sites for further chemical modifications. The presence of a bromine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures.[6] This allows for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and material science.[6]
Pharmaceutical Reference Standard
Methyl 4-acetamido-5-bromo-2-methoxybenzoate is recognized as a process-related impurity of the antiemetic drug Bromopride, specifically designated as Bromopride Impurity B.[2][] As such, it serves as a critical reference standard for the analytical development and quality control of Bromopride formulations. Its availability in a pure form is essential for method validation and for ensuring the safety and efficacy of the final drug product.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of Methyl 4-acetamido-5-bromo-2-methoxybenzoate. While substituted benzoates, in general, are known to have a wide range of biological effects, and some brominated aromatic compounds have been investigated for their interactions with various enzymes and signaling pathways, no such studies have been specifically reported for this compound.
The structural motifs present in the molecule, such as the acetamido and methoxy groups on a halogenated benzene ring, are found in various biologically active compounds. This suggests that Methyl 4-acetamido-5-bromo-2-methoxybenzoate and its derivatives could be of interest for biological screening. However, without experimental data, any discussion of its involvement in signaling pathways would be purely speculative. Future research is needed to explore the potential pharmacological properties of this compound.
Safety and Handling
Based on available safety data sheets, Methyl 4-acetamido-5-bromo-2-methoxybenzoate should be handled with care in a laboratory setting.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictograms | Warning |
| Hazard Statements | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Conclusion
Methyl 4-acetamido-5-bromo-2-methoxybenzoate is a valuable chemical entity with established utility as a synthetic intermediate and a pharmaceutical reference standard. Its rich functionality makes it an attractive starting point for the synthesis of more complex molecules. While its potential biological activities remain largely unexplored, its structural features suggest that it could be a promising candidate for future drug discovery efforts. This guide provides a solid foundation of its known properties and a practical approach to its synthesis and purification, which should aid researchers in its application for novel scientific endeavors. Further investigation into its pharmacological profile is warranted to fully elucidate its potential in drug development.

